N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 4-chlorophenyl group linked via an acetamide moiety to a 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl sulfanyl group. The triazole core and sulfanyl bridge are critical for its biological interactions, while the furan and chlorophenyl substituents modulate specificity and activity. Its synthesis involves alkylation and cyclization steps, as detailed in studies on analogous triazole derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNCWLHIWWKRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Triazole Substituents: 4-Methyl vs. 4-Amino: The 4-methyl group in the target compound may enhance metabolic stability compared to 4-amino derivatives, which exhibit stronger anti-exudative activity . Pyridinyl vs. Furan: Pyridinyl-substituted triazoles (e.g., KA3-KA15 series) show broader antimicrobial activity, while furan derivatives target inflammation and exudation .
Aryl Group Modifications: Chlorophenyl vs. Fluorophenyl or bromophenyl analogs (e.g., ZVT, ) are linked to kinase or enzyme inhibition .
Biological Activity Trends: Anti-inflammatory/Anti-exudative: Compounds with furan-2-yl and amino/methyl triazoles (e.g., target compound, ) reduce edema in rodent models, with efficacy comparable to diclofenac . Antiviral: Simplification of the structure (removal of aryl groups) retains antiviral activity, as seen in .
Pharmacokinetic Considerations: Side Chains: Bulky substituents (e.g., fluorophenoxyethyl in ZVT) may reduce oral bioavailability but improve target specificity .
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